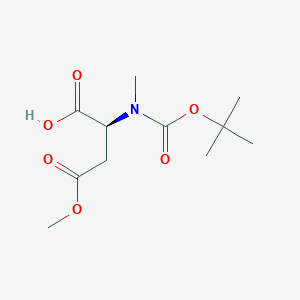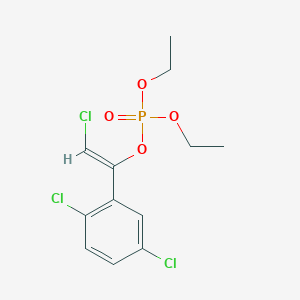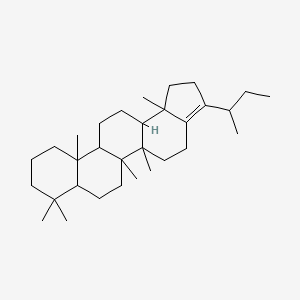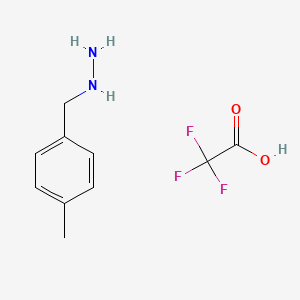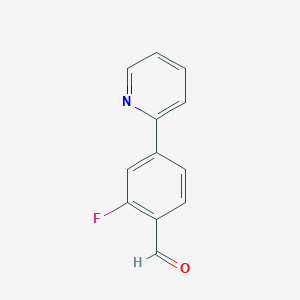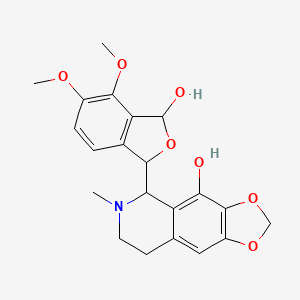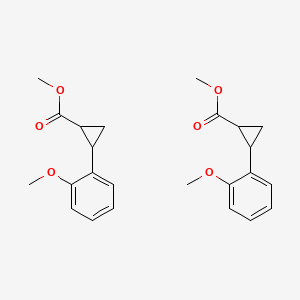
Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H14O3 It is a cyclopropane derivative, characterized by the presence of a methoxyphenyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methoxyphenylacetic acid with diazomethane, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as rhodium or copper complexes, to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyltrans-2-phenylcyclopropanecarboxylate
- Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Uniqueness
Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C24H28O6 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/2C12H14O3/c2*1-14-11-6-4-3-5-8(11)9-7-10(9)12(13)15-2/h2*3-6,9-10H,7H2,1-2H3 |
Clave InChI |
FQFJOJRUYOCIBB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CC2C(=O)OC.COC1=CC=CC=C1C2CC2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B12283911.png)
![tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12283929.png)
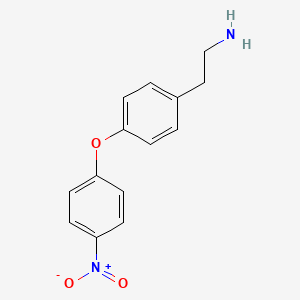
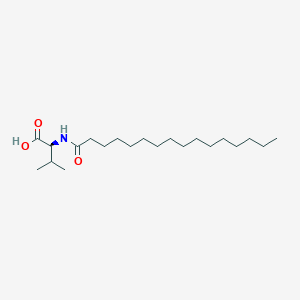

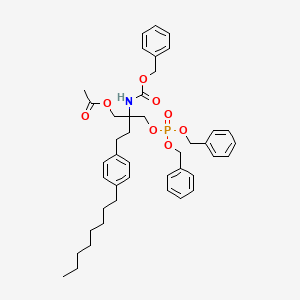
![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)
